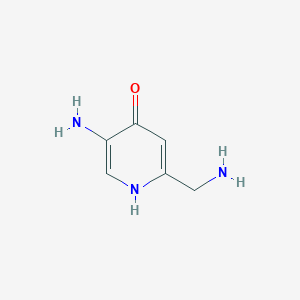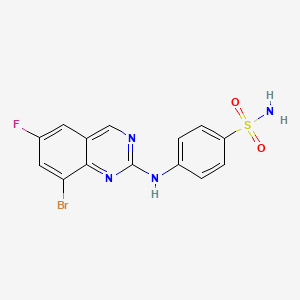
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a quinazoline ring substituted with bromine and fluorine atoms, and an amino group linked to a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with suitable reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the aminoquinazoline intermediate with benzenesulfonyl chloride under basic conditions to form the desired benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Antimicrobial Research: The compound shows promise as an antimicrobial agent, particularly against bacteria that express carbonic anhydrase enzymes.
Biological Studies: It is used in studies to understand the role of carbonic anhydrase in various biological processes and diseases.
Chemical Biology: The compound serves as a tool to study enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to disruption of cellular homeostasis, resulting in reduced tumor growth and induction of apoptosis . The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-fluoroquinazolin-2(1H)-one: A related quinazoline derivative with similar halogenation but lacking the benzenesulfonamide moiety.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with a different heterocyclic scaffold.
Uniqueness
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide is unique due to its specific substitution pattern and its dual role as both a quinazoline and a benzenesulfonamide derivative. This combination imparts distinct biological activities, particularly its selective inhibition of CA IX, making it a valuable compound in anticancer research.
Eigenschaften
CAS-Nummer |
953039-64-0 |
|---|---|
Molekularformel |
C14H10BrFN4O2S |
Molekulargewicht |
397.22 g/mol |
IUPAC-Name |
4-[(8-bromo-6-fluoroquinazolin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H10BrFN4O2S/c15-12-6-9(16)5-8-7-18-14(20-13(8)12)19-10-1-3-11(4-2-10)23(17,21)22/h1-7H,(H2,17,21,22)(H,18,19,20) |
InChI-Schlüssel |
ZPECSSBJPQVEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=C3C=C(C=C(C3=N2)Br)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Methoxyphenyl)-N-[4-(4-Methylpiperazin-1-Yl)phenyl][1,2,4]triazolo[1,5-A]pyridin-2-Amine](/img/structure/B8316456.png)

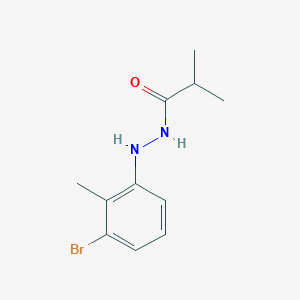
![[5-Phenyl-4-(3-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B8316475.png)
![{[1-(4-Fluorophenoxy)but-3-yn-2-yl]oxy}(trimethyl)silane](/img/structure/B8316489.png)
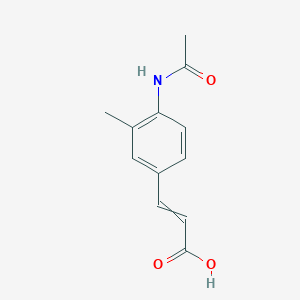

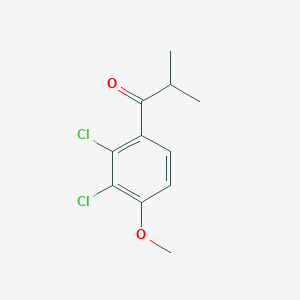


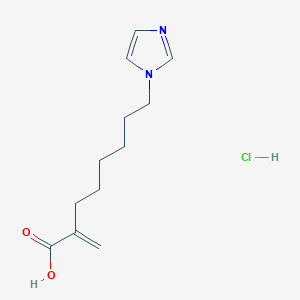
![Ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8316527.png)

